2-甲基-1,2,3,4-四氢异喹啉-3-羧酸盐酸盐

描述

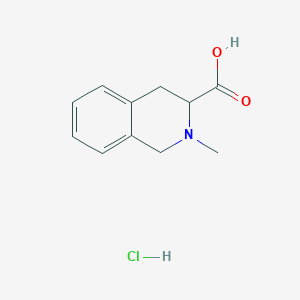

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学:神经退行性疾病治疗

MTIC 衍生物已被探索用于治疗神经退行性疾病的潜力。该化合物的结构类似于天然异喹啉生物碱,已知具有神经保护作用。 研究人员合成了各种 MTIC 类似物,以研究其对神经退行性疾病的生物活性 .

合成化学:基于肽的药物设计

在合成化学中,MTIC 被认为是苯丙氨酸 (Phe) 的受限类似物。 由于其刚性结构,它形成了几种基于肽的药物的组成部分,它可以影响肽的整体构象和活性 .

药理学:抗菌剂的开发

MTIC 支架已被用于开发新型抗菌剂。 其类似物对各种感染性病原体表现出不同的生物活性,使其成为进一步抗菌研究的有希望的候选者 .

肿瘤学:癌症治疗

MTIC 及其类似物正在研究其在癌症治疗中的潜在用途。 该化合物与各种生物靶标相互作用的能力使其成为设计能够破坏癌细胞增殖的抑制剂的多功能支架 .

免疫学:免疫检查点抑制剂

基于 MTIC 的化合物被设计为充当 PD-1/PD-L1 蛋白-蛋白相互作用 (PPI) 的小分子抑制剂,这是抗肿瘤免疫反应中的关键途径。 这些抑制剂可以潜在地增强机体对癌症的免疫反应 .

生物化学:酶抑制

MTIC 核心结构已被用于创建酶抑制剂。 通过修饰 MTIC 支架,研究人员可以开发出专门针对某些参与疾病过程的酶并调节其活性的抑制剂 .

材料科学:有机合成

MTIC 在材料科学中也很重要,特别是在有机合成中。 其结构用于创建复杂的有机化合物,这些化合物可以作为合成具有特定性质的材料的中间体 .

分析化学:化学探针

在分析化学中,MTIC 衍生物可以用作化学探针。 这些探针可以帮助理解药物与其靶标之间的相互作用,从而帮助发现新的治疗剂 .

生化分析

Biochemical Properties

It is known that tetrahydroisoquinolines, a group of compounds to which this molecule belongs, have been suggested to play a role in the control of neurotransmitter function and prevention of neurotoxicity related to monoamine oxidase (MAO) activity in the brain .

Cellular Effects

Related tetrahydroisoquinolines have been shown to influence neurotransmitter function and may have neuroprotective effects .

Molecular Mechanism

It is known that tetrahydroisoquinolines can inhibit MAO activity, suggesting that they may interact with this enzyme .

Metabolic Pathways

Related tetrahydroisoquinolines are known to be involved in the metabolism of neurotransmitters .

生物活性

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS No. 20335-68-6) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- Density : 1.198 g/cm³

- Boiling Point : 372.1 °C at 760 mmHg

- Flash Point : 178.8 °C

These properties indicate a stable compound suitable for various biological assays.

Biological Activity Overview

The biological activities of 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride encompass several areas:

1. Antimicrobial Activity

Research has shown that derivatives of tetrahydroisoquinoline exhibit antimicrobial properties. Notably, studies have indicated that certain analogs can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

2. Cystic Fibrosis Treatment

A significant study identified that compounds related to tetrahydroisoquinoline derivatives enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. The most potent analogs had EC50 values below 10 nM, demonstrating a promising approach to ameliorating cystic fibrosis symptoms .

3. Antioxidant Properties

The antioxidant activity of tetrahydroisoquinoline derivatives has been evaluated through various assays. These compounds have shown the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

4. Neuroprotective Effects

Some studies suggest that tetrahydroisoquinoline derivatives may serve as neuroprotective agents. They are believed to modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions such as Parkinson's disease by inhibiting catechol-O-methyltransferase (COMT) activity .

The mechanisms underlying the biological activities of 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involve:

- Chloride Channel Modulation : Enhances chloride transport through CFTR channels.

- Antioxidant Mechanisms : Inhibit oxidative damage by scavenging reactive oxygen species (ROS).

- Neurotransmitter Regulation : Interact with dopaminergic pathways and influence neurotransmitter release.

Case Studies and Research Findings

属性

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14;/h2-5,10H,6-7H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROXJSKGJQOTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2CC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673814 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20335-68-6 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。